molecular formula C12H12BNO2S B14094055 (3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid

Cat. No.: B14094055
M. Wt: 245.11 g/mol
InChI Key: BXDQQJZDYVDWDV-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group, a thiazole ring, and a phenyl ring, all connected to a boronic acid moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Phenyl Ring: The phenyl ring is usually introduced through standard aromatic substitution reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation reactions produce boronic esters or anhydrides.

Scientific Research Applications

(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct reactivity and versatility. The presence of the cyclopropyl group enhances its stability, while the thiazole ring provides additional sites for interaction with various substrates. This makes it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C12H12BNO2S

Molecular Weight

245.11 g/mol

IUPAC Name

[3-cyclopropyl-5-(1,3-thiazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C12H12BNO2S/c15-13(16)11-4-9(8-1-2-8)3-10(5-11)12-6-14-7-17-12/h3-8,15-16H,1-2H2

InChI Key

BXDQQJZDYVDWDV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)C3=CN=CS3)(O)O

Origin of Product

United States

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